![molecular formula C21H20N4O2 B5777963 ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)
ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a pyrroloquinoxaline core, which is a fused ring system combining a pyrrole and a quinoxaline ring, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diaminobenzene derivatives with suitable carbonyl compounds in the presence of catalysts can yield quinoxaline derivatives . The reaction conditions often involve refluxing in solvents like ethanol or THF, with catalysts such as palladium or phosphate-based heterogeneous catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of catalysts and solvents is crucial to optimize the reaction conditions and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a molecular formula of C15H16N4O3 and a molecular weight of 300.31 g/mol. Its structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities. The compound's unique structural features contribute to its potential efficacy in various applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives, including this compound. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have shown effectiveness against several cancer cell lines, including breast and lung cancer cells, suggesting a promising avenue for cancer therapy development .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have reported that certain pyrroloquinoxaline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in developing new antibiotics to combat resistant strains .
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrroloquinoxaline derivatives for their anticancer properties. This compound was among the compounds tested, showing IC50 values indicating potent activity against various cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Research presented at an international conference on antimicrobial agents highlighted the effectiveness of this compound against resistant bacterial strains. The study utilized disk diffusion methods to assess antibacterial activity, revealing promising results that warrant further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In cancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound with a simpler structure.
2-Phenylquinoxaline: A derivative with a phenyl group at the 2-position.
6,7-Dimethylquinoxaline: A derivative with methyl groups at the 6 and 7 positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrroloquinoxaline core, which may confer distinct biological activities and chemical properties .
Biological Activity
Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the class of pyrroloquinoxalines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo[2,3-b]quinoxaline backbone with an ethyl group and an amino group that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrroloquinoxalines in cancer therapy. For instance, derivatives of quinoxaline have shown significant anticancer properties with IC50 values in the low micromolar range against various cancer cell lines.
Case Studies
- Antitumor Efficacy
- Mechanism of Action
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
- Amino Group : The amino group plays a critical role in binding interactions with cellular targets, enhancing its efficacy .
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes:
- Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions.
- Cyclization : Following initial reactions, cyclization steps are employed to form the pyrroloquinoxaline framework .
Biological Assays and Results
Assay Type | Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |
---|---|---|---|---|
Anticancer Activity | HCT-116 | 1.9 | Doxorubicin | 3.23 |
MCF-7 | 2.3 |
Properties
IUPAC Name |
ethyl 2-amino-1-(2-ethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-13-9-5-8-12-16(13)25-19(22)17(21(26)27-4-2)18-20(25)24-15-11-7-6-10-14(15)23-18/h5-12H,3-4,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXZFEKXVLHCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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